molecular formula C26H18Br2N4 B14306525 (4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene

(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene

Cat. No.: B14306525
M. Wt: 546.3 g/mol
InChI Key: LYIGULUNLHCFPM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its symmetrical structure, with two bromophenyl groups and two phenyl groups connected through a central diazenyl linkage. Azo compounds are widely studied due to their applications in dyes, pigments, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The general synthetic route can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.

    Azo Coupling: The diazonium salts are then coupled with another aromatic compound, such as bromobenzene, under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The specific molecular targets and pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl groups linked by a diazenyl group.

    Disperse Orange 3: An azo dye with similar structural features but different substituents.

    Methyl Red: An azo dye used as a pH indicator.

Uniqueness

(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene is unique due to its symmetrical structure and the presence of bromine atoms, which can influence its reactivity and applications. The bromine atoms can participate in various substitution reactions, making the compound versatile for synthetic modifications.

Properties

Molecular Formula

C26H18Br2N4

Molecular Weight

546.3 g/mol

IUPAC Name

(4-bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene

InChI

InChI=1S/C26H18Br2N4/c27-21-11-15-23(16-12-21)29-31-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)32-30-24-17-13-22(28)14-18-24/h1-18H

InChI Key

LYIGULUNLHCFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N=NC3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)Br

Origin of Product

United States

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